Isopropyl 2,2,2-trifluoroethyl carbonate
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Overview
Description
Isopropyl 2,2,2-trifluoroethyl carbonate is an organic compound with the molecular formula C6H9F3O3. It is a clear, colorless liquid that is used in various scientific and industrial applications. The compound is known for its unique chemical properties, which include high thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2,2,2-trifluoroethyl carbonate can be synthesized through the reaction of isopropyl alcohol with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including the use of catalysts and temperature regulation .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbon dioxide and other by-products.
Reduction: It can be reduced to form isopropyl alcohol and 2,2,2-trifluoroethanol.
Substitution: The carbonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Isopropyl alcohol and 2,2,2-trifluoroethanol.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2,2,2-trifluoroethyl carbonate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of non-flammable liquid electrolytes for batteries
Mechanism of Action
The mechanism by which isopropyl 2,2,2-trifluoroethyl carbonate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can act as a co-solvent, stabilizing the transition states of reactions and facilitating the formation of desired products. In battery applications, it helps to improve the cycling performance and reduce parasitic reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2,2-trifluoroethyl carbonate
- Methyl 2,2,2-trifluoroethyl carbonate
- Propyl 2,2,2-trifluoroethyl carbonate
Uniqueness
Isopropyl 2,2,2-trifluoroethyl carbonate is unique due to its specific combination of thermal stability and resistance to oxidation. Compared to ethyl and methyl analogs, it offers better performance in high-temperature applications and greater resistance to chemical degradation .
Properties
Molecular Formula |
C6H9F3O3 |
---|---|
Molecular Weight |
186.13 g/mol |
IUPAC Name |
propan-2-yl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C6H9F3O3/c1-4(2)12-5(10)11-3-6(7,8)9/h4H,3H2,1-2H3 |
InChI Key |
QUQCRUKNKKCXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCC(F)(F)F |
Origin of Product |
United States |
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